molecular formula C14H19ClN2O4S B4846490 ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate

ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate

Cat. No. B4846490
M. Wt: 346.8 g/mol
InChI Key: QEBOMULOTMUREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonyl-containing piperazine derivatives and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in the inflammatory response and cancer progression. By inhibiting these enzymes, this compound may exert its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been found to inhibit the migration and invasion of cancer cells by suppressing the activity of MMPs. Furthermore, it has been shown to protect neurons from oxidative stress-induced damage and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate in lab experiments include its high purity and good yield, as well as its potential therapeutic properties. However, its limitations include its high cost and limited availability. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its anti-viral properties and its potential use in the treatment of viral infections. Furthermore, its potential use in combination with other anti-cancer agents should also be explored. Finally, further studies are needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

Ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 4-[(2-chlorophenyl)methylsulfonyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-2-21-14(18)16-7-9-17(10-8-16)22(19,20)11-12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBOMULOTMUREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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